
3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a furan ring, and a methoxyphenyl group attached to the azetidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl and 4-methoxyphenyl precursors. These precursors are then subjected to a cyclization reaction to form the azetidinone ring. The reaction conditions often involve the use of strong bases or acids as catalysts, and the reactions are carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are meticulously controlled to minimize impurities and maximize the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the amino or furan groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It is examined for its potential use in various industrial processes, such as catalysis and the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-(thiophen-2-yl)-1-(4-methoxyphenyl)azetidin-2-one: Similar structure with a thiophene ring instead of a furan ring.
3-Amino-4-(pyridin-2-yl)-1-(4-methoxyphenyl)azetidin-2-one: Contains a pyridine ring instead of a furan ring.
3-Amino-4-(phenyl)-1-(4-methoxyphenyl)azetidin-2-one: Lacks the heterocyclic ring, having a phenyl group instead.
Uniqueness
3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one is unique due to the presence of the furan ring, which imparts specific electronic and steric properties
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H14N2O3 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
3-amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C14H14N2O3/c1-18-10-6-4-9(5-7-10)16-13(12(15)14(16)17)11-3-2-8-19-11/h2-8,12-13H,15H2,1H3 |
InChI-Schlüssel |
GVWWAZLCGMHVFR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
![tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11859335.png)

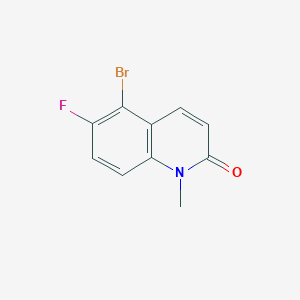
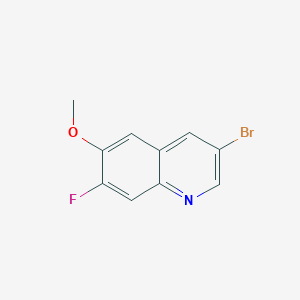
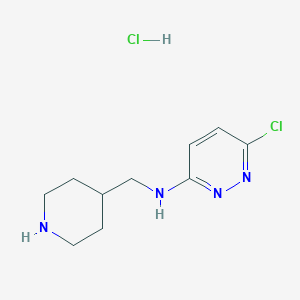
![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride](/img/structure/B11859398.png)
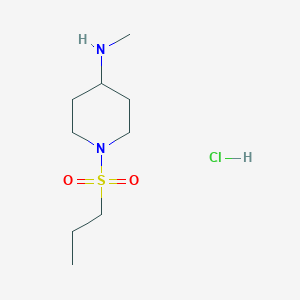
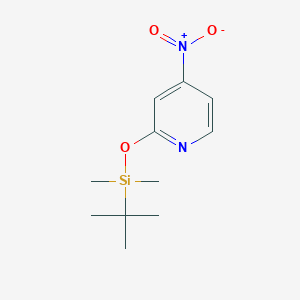



![2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11859436.png)
![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)
